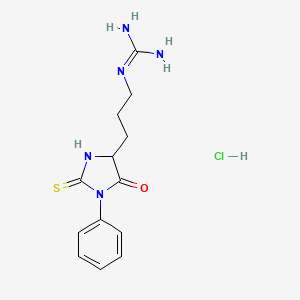
PTH-arginine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PTH-arginine hydrochloride is a compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of PTH-arginine hydrochloride include a molecular formula of C13H18ClN5OS and a molecular weight of 327.83 .
Aplicaciones Científicas De Investigación
PTH-arginine hydrochloride is a compound with the molecular formula C13H17N5OS•HCl and a molecular weight of 327.83 . It’s often used in proteomics research .
One specific application of a related compound, Parathyroid hormone (PTH), has been found in the field of medical research, specifically in the treatment of osteoporosis . PTH is a polypeptide secreted by the parathyroid chief cells and has been found to be an effective therapeutic protein for the treatment of osteoporosis .
PTH-arginine hydrochloride is primarily used in proteomics research . Here are some potential applications:
-
Amino Acid Sequence Analysis
- PTH-arginine hydrochloride is used as a standard for amino acid sequence analysis . This involves determining the order of the amino acids in a protein or peptide, which can provide valuable information about the protein’s structure and function.
- The method typically involves using high-performance liquid chromatography (HPLC) to separate the different amino acids in the protein . The PTH-arginine hydrochloride standard is used to help identify the arginine residues in the protein.
-
Proteomics Research
-
Therapeutic Intervention
- PTH, a polypeptide secreted by the parathyroid chief cells, has been found to be an effective therapeutic protein for the treatment of osteoporosis . It plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .
- Protein engineering approaches like PEGylation, conjugation with antibody complexes, and fusion proteins as well as amino terminal modification of intact or truncated PTH has helped to develop PTH and its modified analogs with improved therapeutic value and multitude functions in various fields of medicine .
-
Amino Acid Sequence Analysis
- PTH-arginine hydrochloride is used as a standard for amino acid sequence analysis . This involves determining the order of the amino acids in a protein or peptide, which can provide valuable information about the protein’s structure and function .
- The method typically involves using high-performance liquid chromatography (HPLC) to separate the different amino acids in the protein . The PTH-arginine hydrochloride standard is used to help identify the arginine residues in the protein .
-
Proteomics Research
-
Biological Functions
- Therapeutic activity of these molecules enables the regulation of various physiological processes in human body through their action as growth enhancers, signaling molecules or as neurotransmitters . Presently, Food and Drug Administration (FDA) in the United States have approved 239 therapeutic proteins and peptides for clinical use that can function as enzymes, immunosuppressants, vaccines, interleukins, interferons, monoclonal antibodies and synthetic or natural cytokines .
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPSQGERWCHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-arginine hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

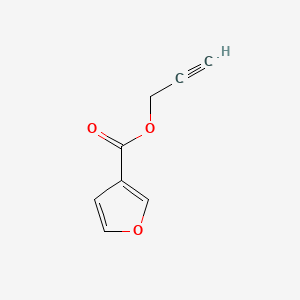

![2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyxanthosine](/img/structure/B570857.png)
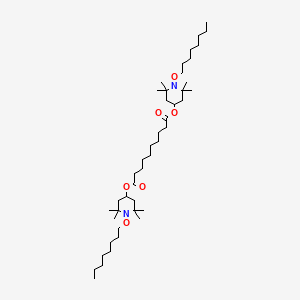
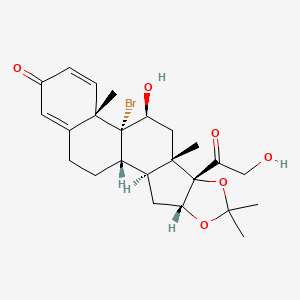
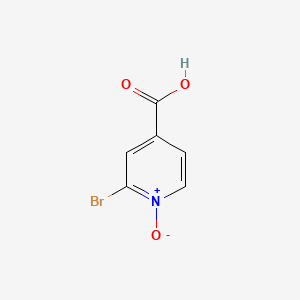
acetate](/img/structure/B570870.png)
![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)
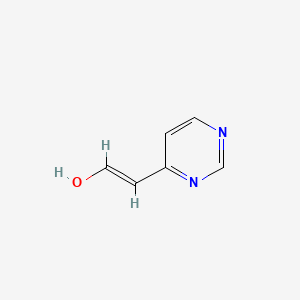
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)